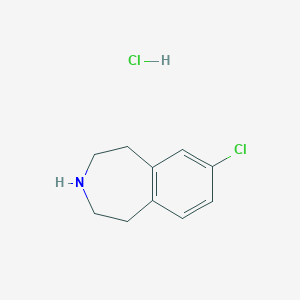

7-chloro-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“7-chloro-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride” is a chemical compound with the CAS Number: 23166-82-7 . It has a molecular weight of 218.13 .

Synthesis Analysis

The synthesis of 7-chloro-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride involves several steps . The process starts with the acylation reaction between 4-chloroaniline and succinic anhydride to obtain 4-(4-chloroaniline)-4-oxobutyric acid . This is followed by an intramolecular Friedel-Craft reaction to obtain 7-chloro-3,4-tetrahydrobenzo[b]azepine-2,5-one . The compound is then reacted with ethylene glycol to obtain 7-chloro-3,4-tetrahydrobenzo[b]azepine-2-one-5-glycol ketal . The ketal is reduced, and de-ketalation is carried out under an acidic condition to obtain 7-Chloro-1,2,3,4-tetrahydrobenzo(b)azepin-5-one .Molecular Structure Analysis

The molecular structure of 7-chloro-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride can be represented by the InChI code: 1S/C10H12ClN.ClH/c11-10-2-1-8-3-5-12-6-4-9(8)7-10;/h1-2,7,12H,3-6H2;1H .Chemical Reactions Analysis

While specific chemical reactions involving 7-chloro-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride are not mentioned in the search results, it’s worth noting that the halide atom is critical for blocking GIRK channels .Physical And Chemical Properties Analysis

The compound is a powder with a melting point of 129-130°C .Scientific Research Applications

Dopamine Receptor Studies

- Dopamine Receptor Affinity: The 7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines, including the 7-chloro derivative, show high affinity at D1 dopamine receptors. This class of compounds has been explored for their dopaminergic activity, with some showing promise in vivo and in vitro studies as potential agonists of dopamine receptors. Such studies help in understanding the role of these compounds in dopaminergic pathways and their possible therapeutic applications (Neumeyer et al., 1991).

Medicinal Chemistry and Drug Synthesis

- Synthesis and Structural Analysis: Research on the synthesis and structural analysis of tetrahydro-1H-3-benzazepine derivatives, including the 7-chloro variant, provides insights into their chemical properties and potential medicinal applications. These studies often involve the development of novel synthetic methods and the exploration of the structural aspects of these compounds (Deady et al., 1973).

Pharmacological Effects

- Dopamine Receptor Antagonism: Some derivatives of 7-chloro-2,3,4,5-tetrahydro-1H-3-benzazepine, such as SCH23390, have been identified as potent and selective antagonists of D1 dopamine receptors. These findings are significant for understanding the pharmacological profile of these compounds and their potential therapeutic uses (Itoh et al., 1984).

Crystallography and Molecular Structure

- Crystal Structure Analysis: Studies have been conducted on the crystal structures of 7-chloro-2,3,4,5-tetrahydro-1H-3-benzazepine and its analogues. These studies provide detailed information on the molecular conformation, hydrogen bonding, and other crystallographic features, which are crucial for understanding the physical and chemical properties of these compounds (Acosta et al., 2009).

Mechanism of Action

Target of Action

A structurally similar compound, 7-chloro-6-(2,2,2-trifluoroethylamino)-2,3,4,5-tetrahydro-1h-benzo[d]azepine, is reported to act as a selective 5-ht2c agonist . The 5-HT2c receptor is a subtype of the 5-HT2 receptor that belongs to the serotonin receptor family and is a G protein-coupled receptor .

Mode of Action

If it shares a similar mechanism with the aforementioned structurally similar compound, it may act as an agonist at the 5-ht2c receptor . Agonists bind to receptors and activate them to produce a biological response.

Biochemical Pathways

Activation of the 5-ht2c receptor generally leads to a decrease in neuronal activity and neurotransmitter release .

Result of Action

Activation of the 5-ht2c receptor can lead to various physiological responses, including the regulation of mood, anxiety, feeding, and reproductive behavior .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

While specific future directions for this compound are not mentioned in the search results, it’s worth noting that SCH23390 and related compounds might provide the basis for designing novel GIRK channel-selective blockers . Some studies that have exclusively used SCH23390 to probe D1 receptor function or as a diagnostic of D1 receptor involvement may need to be reevaluated in light of these results .

properties

IUPAC Name |

7-chloro-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN.ClH/c11-10-2-1-8-3-5-12-6-4-9(8)7-10;/h1-2,7,12H,3-6H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWQSLKPVDFEBPG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC2=C1C=CC(=C2)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,6-dichloro-N-{8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl}pyridine-3-carboxamide](/img/structure/B2378418.png)

![N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2378422.png)

![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(4-methylthiazol-5-yl)methanone](/img/structure/B2378438.png)